![molecular formula C20H24N2O3 B2868450 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941896-40-8](/img/structure/B2868450.png)
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide” is likely an organic compound containing a benzamide group, a methoxyphenyl group, and a morpholinoethyl group. Benzamides are a class of compounds containing a benzoyl group (C6H5C(O)-) attached to an amide group (-NH2). Methoxyphenyl refers to a phenyl group with a methoxy group (-OCH3) attached, and morpholinoethyl refers to a morpholine ring with an ethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The benzamide and methoxyphenyl groups are likely to be in a para or meta configuration due to the presence of the amide group, which is a strong electron-withdrawing group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo hydrolysis to form benzoic acid and ammonia under acidic or basic conditions. The methoxy group could be cleaved by strong acids to form a phenol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high melting points due to the presence of the amide group, which can form strong hydrogen bonds. The presence of the methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives, including compounds related to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, have been studied for their antifungal properties. Research has indicated that these compounds show significant activity against pathogens responsible for plant diseases, such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).
Application in Polymer Chemistry
Morpholine-2,5-dione derivatives, which are structurally similar to this compound, have been used in the synthesis of biodegradable polyesteramides. These polymers, synthesized through ring-opening copolymerization, show potential for various applications due to their protected functional groups (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Use in Drug Synthesis
Compounds with structural similarities to this compound have been utilized in the synthesis of Gefitinib, an anticancer drug. This demonstrates the potential of such compounds in the synthesis of complex pharmaceuticals (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, & Jinshan Ren, 2005).
Exploration in Organic Chemistry Reactions
These compounds are also studied for their role in reactions like the Bischler–Napieralski isoquinoline synthesis. Understanding these reactions contributes to the broader field of organic synthesis and development of new chemical entities (Satoshi Doi, N. Shirai, & Yoshiro. Sato, 1997).
Pharmacological Research
Research into N-[(2-morpholinyl)alkyl]benzamides, closely related to the compound , has shown these compounds to possess gastroprokinetic activity. This indicates potential pharmaceutical applications in treating digestive disorders (S. Kato, T. Morie, K. Hino, T. Kon, S. Naruto, N. Yoshida, T. Karasawa, & J. Matsumoto, 1990).
Future Directions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which share a similar structure, have been extensively studied for their diverse biological activities . They are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole compounds, which this compound is structurally related to, can have their bioactivities improved by changing functional groups on the core structure . This suggests that the compound may interact with its targets through the functional groups present in its structure.
Biochemical Pathways
Benzimidazole derivatives have been found to possess a wide range of therapeutic applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to possess a wide range of therapeutic applications, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJDTASMDJGASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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